What are the physical and chemical properties of N-Benzyl-L-proline ethyl ester?
What are the physical and chemical properties of N-Benzyl-L-proline ethyl ester?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of N-Benzyl-L-proline ethyl ester, a key building block in peptide synthesis and drug discovery. This document consolidates available data on its physicochemical characteristics, spectral properties, and synthetic methodologies to support its application in research and development.
Chemical Identity and Structure
N-Benzyl-L-proline ethyl ester, with the CAS number 955-40-8, is a derivative of the amino acid L-proline. The molecule features a benzyl group attached to the nitrogen atom of the proline ring and an ethyl ester at the carboxylic acid position.
| Identifier | Value |
| IUPAC Name | ethyl (2S)-1-benzylpyrrolidine-2-carboxylate[1] |
| CAS Number | 955-40-8[1][2][3] |
| Molecular Formula | C₁₄H₁₉NO₂[1][2][3] |
| Molecular Weight | 233.31 g/mol [1][2][3] |
| Canonical SMILES | CCOC(=O)[C@@H]1CCCN1Cc2ccccc2[2] |
| InChI Key | FLASAKCDOWUBQX-ZDUSSCGKSA-N[2] |
Physical and Chemical Properties
N-Benzyl-L-proline ethyl ester is a liquid at room temperature. A summary of its key physical and chemical properties is presented below.
Table 1: Physical and Chemical Properties of N-Benzyl-L-proline Ethyl Ester
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Appearance | - | - |
| Boiling Point | Not available at 760 mmHg. | |
| Melting Point | Below room temperature | Implied by liquid state |
| Density | 1.048 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.511 | [2] |
| Optical Activity ([α]20/D) | -62° (neat) | [2] |
| Vapor Pressure | 0.15 mmHg at 100 °C | [2] |
| Flash Point | 113 °C (closed cup) | [2] |
| logP (computed) | 2.6 | [1] |
| pKa | Not experimentally determined. | |
| Solubility | Soluble in common organic solvents such as methanol and ethanol.[4] Miscible with water.[5] | |
| Storage Temperature | 2-8°C | [2] |
Spectral Data
Detailed spectral data is crucial for the structural confirmation of N-Benzyl-L-proline ethyl ester. While raw spectral data is not publicly available, the expected characteristic signals are described below based on typical values for similar structures.
Table 2: Summary of Spectral Data for N-Benzyl-L-proline Ethyl Ester
| Technique | Expected Peaks / Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (approx. 7.2-7.4 ppm), the benzylic methylene protons, the protons of the proline ring, and the ethyl ester group (a quartet and a triplet). |
| ¹³C NMR | Carbonyl carbon of the ester (approx. 170-175 ppm), aromatic carbons, benzylic carbon, and carbons of the proline ring and the ethyl group. |
| IR Spectroscopy | Characteristic ester carbonyl (C=O) stretching vibration around 1730-1750 cm⁻¹, C-O stretching bands, and bands associated with the aromatic and aliphatic C-H bonds.[6] |
| Mass Spectrometry | The protonated molecule would be observed. Fragmentation may involve the loss of the ethoxy group, the benzyl group, or other characteristic fragments of the proline ring.[7][8] |
Experimental Protocols
Synthesis of N-Benzyl-L-proline Ethyl Ester
A detailed experimental protocol for the synthesis of N-Benzyl-L-proline ethyl ester can be adapted from the general methods for N-alkylation of amino acids and subsequent esterification. A two-step synthesis is proposed here.
Step 1: Synthesis of N-Benzyl-L-proline
This procedure is adapted from a known method for the synthesis of N-benzyl-L-proline.[9]
-
Materials: L-proline, potassium hydroxide (KOH), benzyl chloride, isopropanol, hydrochloric acid (HCl), chloroform, acetone.
-
Procedure:
-
Dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol with stirring at 40°C until the solution is clear.
-
Add benzyl chloride (1.5 eq.) to the solution and continue stirring at 40°C for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature and neutralize to pH 5-6 with concentrated hydrochloric acid.
-
Add chloroform and stir the mixture overnight.
-
Remove the resulting precipitate by filtration and wash the precipitate with chloroform.
-
Combine the organic phases and evaporate the solvent under vacuum.
-
Treat the residue with acetone to precipitate the crude N-Benzyl-L-proline.
-
Collect the white solid product by filtration and wash with acetone.
-
Step 2: Ethyl Esterification of N-Benzyl-L-proline (Fischer Esterification)
This is a general and widely used method for the esterification of amino acids.[10]
-
Materials: N-Benzyl-L-proline, anhydrous ethanol, dry hydrogen chloride (HCl) gas, diethyl ether.
-
Procedure:
-
Suspend N-Benzyl-L-proline in anhydrous ethanol.
-
Bubble dry hydrogen chloride gas through the suspension with stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography.
-
Once the reaction is complete, evaporate the ethanol under vacuum.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of N-Benzyl-L-proline ethyl ester.
-
To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a mild base (e.g., sodium bicarbonate), followed by extraction with an organic solvent (e.g., ethyl acetate) and subsequent removal of the solvent.
-
Caption: Synthetic workflow for N-Benzyl-L-proline ethyl ester.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain detailing the involvement of N-Benzyl-L-proline ethyl ester in specific biological signaling pathways. Its primary application reported is as a building block in the synthesis of peptides. Further research is required to elucidate any potential biological activities of the compound itself.
Safety and Handling
N-Benzyl-L-proline ethyl ester is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
N-Benzyl-L-proline ethyl ester is a valuable reagent for chemical synthesis, particularly in the field of peptide chemistry. This guide provides a consolidated resource of its known physical and chemical properties. While key data for its characterization are available, further experimental determination of properties such as its boiling point at standard pressure, pKa, and detailed solubility in a wider range of solvents would be beneficial for its broader application. As a versatile building block, future research may also uncover novel biological activities associated with this compound or the peptides derived from it.
References
- 1. N-Benzyl-L-proline ethyl ester | C14H19NO2 | CID 688177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-苄基-L-脯氨酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-Benzyl- L -proline ethyl ester 97 955-40-8 [sigmaaldrich.com]
- 4. valencelabs.co [valencelabs.co]
- 5. fishersci.com [fishersci.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 10. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
